(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide is a chiral compound with potential applications in medicinal chemistry. The compound features a cyclopropyl group, a pyrazine ring, and an amino group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.
Cyclopropyl group introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amidation reaction: The final step involves the amidation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine or tetrahydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrazine or tetrahydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors, leading to various biological effects. The cyclopropyl and pyrazine moieties play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
(S)-2-Amino-N-cyclopropyl-N-(1-quinolin-2-yl-ethyl)-propionamide: Contains a quinoline ring, offering different electronic and steric properties.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide is unique due to its pyrazine ring, which provides distinct electronic properties and potential for diverse chemical reactions. The presence of the cyclopropyl group also adds to its uniqueness, offering rigidity and influencing its biological activity.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide, with the molecular formula C12H18N4O and a molecular weight of approximately 234.30 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.
Structural Features
The compound contains:
- Amino Group : Contributes to its basicity and potential for hydrogen bonding.
- Cyclopropyl Moiety : Provides rigidity and may influence binding interactions with biological targets.
- Pyrazine Ring : Known for its role in various pharmacological activities, this heterocyclic structure can enhance the compound's interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cell lines, potentially making it a candidate for cancer therapy.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as PKMYT1, which is a promising target for breast cancer therapies .
- Cytotoxicity Profiles : In vitro studies show that it possesses low cytotoxicity against normal cells while being effective against tumor cells, indicating a favorable therapeutic window .
The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Targeting Specific Kinases : The compound may interact with certain kinases involved in cell cycle regulation and apoptosis.
- Modulation of Signaling Pathways : It could influence pathways related to cell survival and proliferation, such as the PI3K/AKT pathway.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Cyclopropyl Group : Utilizing cyclopropanation techniques.
- Amine Coupling Reactions : The amino group is introduced through coupling reactions with appropriate precursors.
- Purification : The final product is purified using chromatography techniques to achieve high purity levels.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8(13)12(17)16(10-3-4-10)9(2)11-7-14-5-6-15-11/h5-10H,3-4,13H2,1-2H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTNOJRFLSCMTJ-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C2CC2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.